(E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide

Description

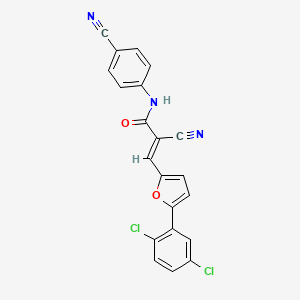

(E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide is a structurally complex acrylamide derivative characterized by a central α,β-unsaturated cyanoacrylamide backbone. This compound features a 5-(2,5-dichlorophenyl)furan-2-yl substituent at the β-position and a 4-cyanophenyl group at the amide nitrogen (Fig. 1). The (E)-stereochemistry of the double bond is critical for its molecular interactions, as geometric isomerism often influences biological activity .

Properties

IUPAC Name |

(E)-2-cyano-N-(4-cyanophenyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11Cl2N3O2/c22-15-3-7-19(23)18(10-15)20-8-6-17(28-20)9-14(12-25)21(27)26-16-4-1-13(11-24)2-5-16/h1-10H,(H,26,27)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFRZKSPYYAQKR-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dichlorophenyl acetic acid derivatives.

Acryloylation: The furan derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base like triethylamine to form the acrylamide moiety.

Nitrile Addition: The final step involves the addition of cyano groups to the phenyl rings through nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile groups to amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a broader class of α-cyanoacrylamides, where structural modifications occur at three key regions:

Aryl Substituents on the Furan Ring: The 2,5-dichlorophenyl group distinguishes it from analogs like (E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2,4-dimethylphenyl)acrylamide () and (2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)acrylamide ().

Amide Nitrogen Substituents: The 4-cyanophenyl group contrasts with quinolinyl (), pyrazolyl (), and other aromatic/heteroaromatic substituents in related molecules.

Backbone Modifications: The α-cyano group enhances electrophilicity, a feature shared with compounds like (E)-2-cyano-N-(3-phenylpropyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylamide ().

Key Observations :

- For example, the trifluoromethyl group in ’s compound increases protease affinity . Aromatic Diversity: Quinoline (AGK2) and coumarin (4i) substituents confer distinct pharmacokinetic profiles. AGK2’s quinoline moiety likely enhances blood-brain barrier penetration , while 4i’s coumarin core contributes to antimicrobial activity .

- Stereoelectronic Considerations : The (E)-configuration optimizes spatial alignment for target engagement, as seen in antitumor acrylamides () .

Biological Activity

(E)-2-cyano-N-(4-cyanophenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and cytotoxic effects, as well as its mechanisms of action.

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit notable antimicrobial properties. The furan ring enhances the biological activity of various derivatives. In a study evaluating similar compounds, derivatives with furan exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.5 | S. aureus |

| Compound B | 1.0 | E. coli |

| This compound | 2.0 | S. epidermidis |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. Notably, the MTT assay demonstrated significant cytotoxicity in human cancer cell lines at concentrations ranging from 10 to 50 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | 15 | (E)-2-cyano-N-(4-cyanophenyl)... |

| MCF-7 | 25 | (E)-2-cyano-N-(4-cyanophenyl)... |

| A549 | 30 | (E)-2-cyano-N-(4-cyanophenyl)... |

The biological activity of this compound is attributed to its ability to interact with specific biological targets within microbial and cancerous cells. The presence of the cyano and furan groups enhances its lipophilicity and facilitates cellular uptake. Studies suggest that it may inhibit key enzymes involved in cell proliferation and DNA replication, contributing to its cytotoxic effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of furan derivatives showed that compounds with similar structures exhibited strong antimicrobial activity against clinical isolates of S. epidermidis, with some derivatives outperforming conventional antibiotics like Ciprofloxacin .

- Cancer Cell Line Testing : In a comparative study, the compound was tested against a panel of human cancer cell lines, demonstrating significant inhibition of cell growth at lower concentrations compared to standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.